(2E)-3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole moiety .
Scientific Research Applications
3-[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid): Similar in structure but with different functional groups.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole derivatives: Share the oxadiazole core but differ in substituents on the aromatic ring.
Uniqueness: 3-[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is unique due to its specific combination of the oxadiazole ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N2O4 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
(E)-3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O4/c1-17-9-5-3-2-4-8(9)12-14-13-10(18-12)6-7-11(15)16/h2-7H,1H3,(H,15,16)/b7-6+ |
InChI Key |
IHLSLNREBGZXFL-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN=C(O2)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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